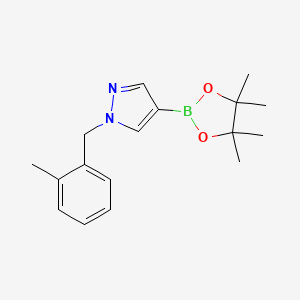

amine CAS No. 1863928-52-2](/img/structure/B1485472.png)

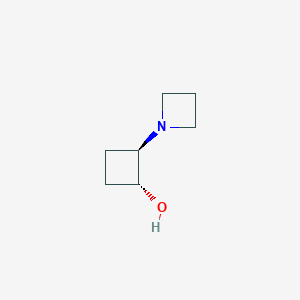

[(1-Fluorocyclopentyl)methyl](2-methylpropyl)amine

Overview

Description

Scientific Research Applications

Optimization of Molecular Interactions

A study focused on the optimization of Lennard-Jones parameters for polar-neutral compounds, including amines and fluorine-substituted compounds, to enhance the understanding of biomolecular systems in aqueous environments. This research is pivotal for simulating the behavior of similar compounds in biological and pharmaceutical contexts, demonstrating the utility of such molecules in exploring physicochemical properties and interactions at the molecular level (Chen, Yin, & MacKerell, 2002).

Synthesis and Pharmacological Evaluation

Ring-contracted amantadine analogs, including [(3-noradamantyl)methyl]amines, have been synthesized and evaluated for their antiviral and pharmacological properties. One of the compounds showed comparable activity to amantadine against influenza A virus, and several exhibited interesting activity as NMDA receptor antagonists, highlighting the potential therapeutic applications of these synthesized compounds (Camps et al., 2008).

Chemical Synthesis Techniques

Advancements in chemical synthesis techniques have been demonstrated through the development of expedient synthesis methods for N-Methyl- and N-Alkylamines by reductive amination using reusable cobalt oxide nanoparticles. This process emphasizes the importance of efficient and cost-effective synthesis methods for creating structurally similar compounds, vital for both academic research and industrial production (Senthamarai et al., 2018).

Material Science and Catalysis

In material science and catalysis, a fluoro-functionalized polymeric N-heterocyclic carbene-zinc complex has been designed and synthesized, showing high efficiency in catalyzing the formylation and methylation of amines using CO2 as a C1 building block. This research presents an innovative approach to utilizing CO2 for chemical synthesis, contributing to the development of sustainable and green chemistry techniques (Yang et al., 2015).

These studies exemplify the diverse applications of “(1-Fluorocyclopentyl)methylamine” and structurally related compounds in scientific research, spanning from theoretical simulations and material science to practical pharmaceutical developments. The ongoing exploration in these fields underscores the compound's relevance in advancing understanding and technological capabilities in chemistry and pharmacology.

properties

IUPAC Name |

N-[(1-fluorocyclopentyl)methyl]-2-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20FN/c1-9(2)7-12-8-10(11)5-3-4-6-10/h9,12H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOMMOCJBMIUPDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC1(CCCC1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![trans-2-[(3,4-Dimethylphenyl)amino]cyclobutan-1-ol](/img/structure/B1485392.png)

![trans-2-[(3-Methoxypropyl)amino]cyclobutan-1-ol](/img/structure/B1485393.png)

![trans-2-[(4-Methoxyphenyl)amino]cyclobutan-1-ol](/img/structure/B1485396.png)

![1-[(2-phenyl-1H-imidazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485397.png)

![trans-2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclobutan-1-ol](/img/structure/B1485401.png)

![trans-2-({Octahydrocyclopenta[c]pyrrol-2-yl}amino)cyclobutan-1-ol](/img/structure/B1485405.png)

![1-[(5-Chloro-2-imino-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485409.png)

![1-{[(2-Fluorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485410.png)

![1-{[(2H-1,3-benzodioxol-5-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485411.png)